molecular formula C8H11NO2 B2998426 2-(Dimethylamino)hydroquinone CAS No. 50564-14-2

2-(Dimethylamino)hydroquinone

Cat. No. B2998426
CAS RN: 50564-14-2
M. Wt: 153.181
InChI Key: UWUNWZJAUUXNBQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative used as a monomer in the production of polymers with a wide range of applications .


Synthesis Analysis

Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation . DMAEMA can be used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers .


Chemical Reactions Analysis

Kinetic investigations of the quaternization reactions of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) with alkyl halides were carried out at different temperatures .

Scientific Research Applications

Alzheimer's Disease Treatment

2-(Dimethylamino)hydroquinone derivatives have been studied for their potential in treating Alzheimer's disease. For instance, mixed ligand Cu2+ complexes of a model therapeutic with Alzheimer's amyloid-β peptide and monoamine neurotransmitters have shown potential for neuroprotective and neuroregenerative effects. These compounds can form complexes with neurotransmitters and attenuate Cu2+/Aβ interactions, suggesting a molecular basis for their strong metal chaperone activity and potential in promoting neuroprotective effects (Kenche et al., 2013).

Synthesis of Benzoquinones

The synthesis of 2,5-dimethylamino-1,4-benzoquinones, a close relative to 2-(Dimethylamino)hydroquinone, has been reported. These compounds have been characterized for their potential use in various applications, including as intermediates for further chemical synthesis (Yang Chang, 2012).

Photoinitiated Polymerization

In the field of polymer science, 2-(Dimethylamino)hydroquinone derivatives have been utilized in type II photoinitiated self-condensing vinyl polymerization to prepare hyperbranched polymers. This method explores the use of derivatives as inimers for the formation of hyperbranched polymers with different branching densities, demonstrating the versatility of these compounds in creating complex polymer structures (Aydogan et al., 2016).

Environmental Pollution Remediation

The degradation of 2,6-dimethyl-aniline by hydroxyl radicals, involving mechanisms that could be related to the reactivity of similar compounds like 2-(Dimethylamino)hydroquinone, has been studied. This research offers insights into the removal of pollutants using advanced oxidation processes and highlights the potential of such compounds in environmental pollution remediation (Boonrattanakij et al., 2009).

Safety And Hazards

DMAEMA is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

Future Directions

While specific future directions for “2-(Dimethylamino)hydroquinone” were not found, research on related compounds like DMAEMA and hydroquinone is ongoing, with a focus on their potential applications in various fields .

properties

IUPAC Name

2-(dimethylamino)benzene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9(2)7-5-6(10)3-4-8(7)11/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUNWZJAUUXNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)hydroquinone

CAS RN

50564-14-2
Record name 2-(dimethylamino)benzene-1,4-diol
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